4-(Bromomethyl)-2,5-difluorobenzonitrile
Overview
Description
4-(Bromomethyl)benzonitrile is an organic compound used as a building block in organic synthesis . It has a linear formula of BrCH2C6H4CN .
Synthesis Analysis
While specific synthesis methods for 4-(Bromomethyl)-2,5-difluorobenzonitrile are not available, bromomethyl compounds are generally synthesized through radical bromination or electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of 4-(Bromomethyl)benzonitrile consists of a benzene ring with a bromomethyl (BrCH2-) and a nitrile (CN) group attached . The exact structure of 4-(Bromomethyl)-2,5-difluorobenzonitrile would also include two fluorine atoms on the benzene ring.Physical And Chemical Properties Analysis
4-(Bromomethyl)benzonitrile is a solid at room temperature . It has a melting point of 115-117°C .Scientific Research Applications
Chemical Synthesis and Reactions :
- Suzuki et al. (1992) explored the synthesis of 3,4-Difluorobenzonitrile, which shares structural similarities with 4-(Bromomethyl)-2,5-difluorobenzonitrile, through a halogen-exchange reaction. This process involves key intermediates that might be relevant to understanding the synthesis pathways of related compounds (Suzuki & Kimura, 1992).
- A study by Ramu, Rao, and Santhamma (1993) applied photoacoustic spectroscopy to study electronic transitions in difluorobenzonitrile isomers, demonstrating the significance of these compounds in spectroscopic analysis (Ramu, Rao, & Santhamma, 1993).
Material Science Applications :
- Kricheldorf et al. (2005) investigated the synthesis of multicyclic poly(benzonitrile ether)s using isomeric difluorobenzonitriles, highlighting the potential of these compounds in polymer chemistry and materials science (Kricheldorf, Hobzova, Schwarz, & Vakhtangishvili, 2005).
Analytical Chemistry :
- The research by Alimi et al. (2018) on 4-Bromobenzonitrile, a compound structurally related to 4-(Bromomethyl)-2,5-difluorobenzonitrile, showcases its unique properties in crystal formation and flexibility, which can have implications in analytical chemistry (Alimi, Lama, Smith, & Barbour, 2018).
Environmental Studies :
- A study by Knight et al. (2003) on the biotransformation of bromoxynil, which contains a benzonitrile group, under various anaerobic conditions, sheds light on the environmental fate of such compounds (Knight, Berman, & Häggblom, 2003).
Safety And Hazards
properties
IUPAC Name |
4-(bromomethyl)-2,5-difluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-3-5-1-8(11)6(4-12)2-7(5)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBADXNEYMARJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C#N)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2,5-difluorobenzonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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